molecular formula C12H12O4 B120990 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione CAS No. 145544-03-2

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Cat. No. B120990
M. Wt: 220.22 g/mol
InChI Key: HDHKCKPOZJSAJR-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, which is known for its dual reactivity as both an electrophilic and nucleophilic agent, making it valuable in the synthesis of new heterocyclic systems with significant properties . The structure of this compound includes a 1,3-dioxane ring, which is a common feature in various derivatives that have been studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione often involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones . Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has been extensively studied using X-ray diffraction analysis. The 1,3-dioxane ring often adopts a boat or envelope conformation, contributing to the stability of the molecule . The crystal structure of these compounds can exhibit non-crystallographic mirror symmetry or form supramolecular chains through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is influenced by the substituents attached to the 1,3-dioxane ring. For example, the introduction of N-nucleophiles to certain derivatives leads to nucleophilic attack products, demonstrating the compound's ability to undergo various chemical transformations . Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives, further indicating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. These studies provide insights into the vibrational spectra, wavenumbers, and normal modes of the molecules . Electrochemical methods like cyclic and differential pulse voltammetry have been used to evaluate the electrochemical behavior of these compounds, correlating the redox processes with ionization potentials and molecular orbital energies . The crystal packing of these molecules is often controlled by van der Waals forces and weak intermolecular interactions, which can influence their solid-state properties .

Scientific Research Applications

“2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione” is also known as Meldrum’s acid . It’s an organic compound with a heterocyclic core with four carbon and two oxygen atoms . It’s a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone .

  • Synthesis of Heterocyclic Compounds

    • Meldrum’s acid is a very useful reagent in the synthesis of heterocyclic compounds .
  • Acyl Meldrum’s Acid Derivatives

    • Meldrum’s acid derivatives, commonly known as acyl Meldrum’s acids, are an important class of compounds .
    • The preparation methods of these compounds are considered, including the recently proposed and rather rarely used ones .
    • The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles . The possible mechanisms of these transformations are analyzed .
  • Alkylation and Acylation

    • Meldrum’s acid can be used in alkylation and acylation reactions .
  • Synthesis of Ketenes

    • Meldrum’s acid can be used in the synthesis of ketenes .
  • Trapping Adducts

    • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum’s acid, was used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .
  • Preparation of Other Compounds

    • Meldrum’s acid can be used in the preparation of other compounds .
  • Chemical Reagent

    • Meldrum’s acid can be used as a chemical reagent .
  • Trapping Adducts

    • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum’s acid, was used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .

Safety And Hazards

This compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHKCKPOZJSAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380417
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

CAS RN

145544-03-2
Record name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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